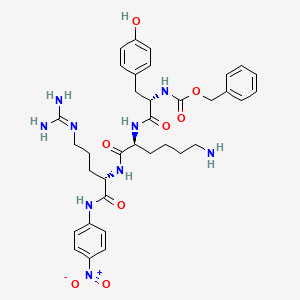
Z-Tyr-Lys-Arg-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Tyr-Lys-Arg-pNA: is a chromogenic substrate used primarily in biochemical assays to detect the activity of specific proteases, such as subtilisin-type and yapsin-like proteases . The compound’s full name is Nα-benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide . It is widely utilized in research due to its ability to produce a color change upon enzymatic cleavage, making it a valuable tool for studying protease activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Lys-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions: Z-Tyr-Lys-Arg-pNA primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and p-nitroaniline is cleaved by specific proteases, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions:
Proteases: Subtilisin-type and yapsin-like proteases.
Buffers: Typically, reactions are carried out in buffered solutions at physiological pH (around 7.4).
Major Products: The major product of the enzymatic reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm.
科学的研究の応用
Chemistry: Z-Tyr-Lys-Arg-pNA is used to study the kinetics and specificity of proteases. It helps in understanding enzyme-substrate interactions and the catalytic mechanisms of proteases.
Biology: In biological research, this compound is employed to monitor protease activity in various biological samples, including cell lysates and tissue extracts. It is also used in the development of protease inhibitors.
Medicine: The compound is used in diagnostic assays to detect protease activity associated with certain diseases. For example, elevated protease activity can be indicative of cancer or inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can lead to the development of new therapeutic agents.
作用機序
Z-Tyr-Lys-Arg-pNA functions as a substrate for specific proteases. When the protease cleaves the peptide bond between arginine and p-nitroaniline, p-nitroaniline is released. This release results in a color change that can be measured spectrophotometrically. The mechanism involves the recognition of the peptide sequence by the protease, followed by catalysis of the cleavage reaction.
類似化合物との比較
Z-Arg-Arg-pNA: Another chromogenic substrate used to detect protease activity.
Z-Phe-Arg-7-amido-4-methylcoumarin: A fluorogenic substrate used in similar assays.
Boc-Arg (di-Z)-OH: A protected amino acid derivative used in peptide synthesis.
Uniqueness: Z-Tyr-Lys-Arg-pNA is unique due to its specific peptide sequence, which makes it a suitable substrate for subtilisin-type and yapsin-like proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C35H45N9O8 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-28(32(47)41-29(10-6-20-39-34(37)38)31(46)40-25-13-15-26(16-14-25)44(50)51)42-33(48)30(21-23-11-17-27(45)18-12-23)43-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,45H,4-6,9-10,19-22,36H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,37,38,39)/t28-,29-,30-/m0/s1 |
InChIキー |
WHVWZZIWJGNSBH-DTXPUJKBSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


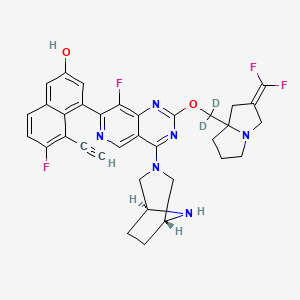
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
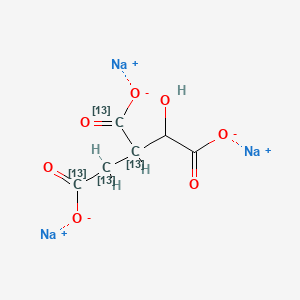

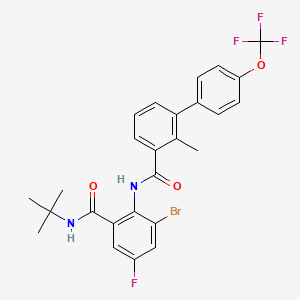
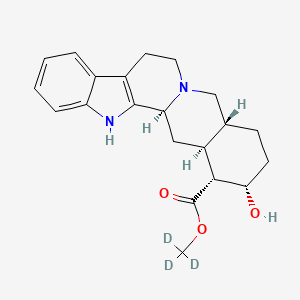
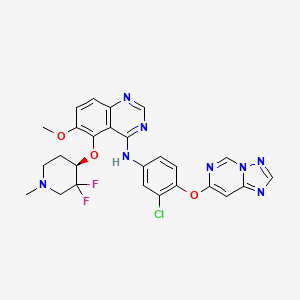
![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
